3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
The chemical compound 3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is related to a class of compounds known for their synthesis and structural analyses, focusing on their potential in various applications. Research in this area includes the synthesis of novel benzamide derivatives and their structural analysis to understand their chemical properties and potential biological activities. For instance, studies on related benzamide derivatives have focused on their synthesis, characterization, and exploration of their antimicrobial activities, indicating the broader interest in benzamide-based compounds for various scientific applications (Demir et al., 2015).
Biological Activities
Research on compounds structurally related to this compound has also explored their biological activities. Notably, benzamide derivatives have been investigated for their antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents. For example, a study on the synthesis, characterization, and antimicrobial activities of new sulfonyl, 4-chlorophenoxy benzene, and dibenzoazepine substituted benzamides provided insights into their potential as antimicrobial agents, highlighting the significance of benzamide derivatives in the search for new therapeutic options (Priya et al., 2006).
Supramolecular Chemistry and Gelation
The role of specific functionalities and non-covalent interactions in the gelation behavior of benzamide derivatives has been a subject of research, providing insights into the design of new materials with desired physical properties. Investigations into N-(thiazol-2-yl)benzamide derivatives, for example, have elucidated the influence of methyl functionality and S⋯O interaction on gelation, contributing to the understanding of how molecular modifications can impact the macroscopic behavior of materials (Yadav & Ballabh, 2020).
Mechanism of Action
Triazoles
Triazoles are a class of compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
3-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-7-9-15(10-8-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-5-4-6-16(11-14)28-3/h4-11H,1-3H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGFWKQBYXFNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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